molecular formula C11H13BrN4O2 B2585097 Tert-butyl N-(6-bromopyrazolo[1,5-a]pyrimidin-3-yl)carbamate CAS No. 2416233-73-1

Tert-butyl N-(6-bromopyrazolo[1,5-a]pyrimidin-3-yl)carbamate

Cat. No.: B2585097
CAS No.: 2416233-73-1
M. Wt: 313.155
InChI Key: ULNWGKNVXZTHKO-UHFFFAOYSA-N
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Description

Tert-butyl N-(6-bromopyrazolo[1,5-a]pyrimidin-3-yl)carbamate is a chemical compound with the molecular formula C12H14BrN3O2 and a molecular weight of 313.15 g/mol It is a derivative of pyrazolo[1,5-a]pyrimidine, a heterocyclic compound known for its diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-(6-bromopyrazolo[1,5-a]pyrimidin-3-yl)carbamate typically involves the reaction of 6-bromopyrazolo[1,5-a]pyrimidine with tert-butyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, solvent usage, and purification techniques to ensure high yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-(6-bromopyrazolo[1,5-a]pyrimidin-3-yl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazolo[1,5-a]pyrimidine derivatives, while hydrolysis results in the formation of the corresponding amine and carbon dioxide .

Scientific Research Applications

Tert-butyl N-(6-bromopyrazolo[1,5-a]pyrimidin-3-yl)carbamate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-butyl N-(6-bromopyrazolo[1,5-a]pyrimidin-3-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the pyrazolo[1,5-a]pyrimidine core play crucial roles in binding to these targets, leading to modulation of their activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl N-(6-bromopyrazolo[1,5-a]pyrimidin-3-yl)carbamate is unique due to the presence of the bromine atom and the pyrazolo[1,5-a]pyrimidine core, which confer specific chemical reactivity and biological activity. Its structural features make it a valuable compound for various research applications, distinguishing it from other similar compounds .

Properties

IUPAC Name

tert-butyl N-(6-bromopyrazolo[1,5-a]pyrimidin-3-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrN4O2/c1-11(2,3)18-10(17)15-8-5-14-16-6-7(12)4-13-9(8)16/h4-6H,1-3H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULNWGKNVXZTHKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=C2N=CC(=CN2N=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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